Isotopic Enrichment and Mass Shift for LC-MS/MS Quantification
Imidazole-d4 provides a definitive +4 Da mass shift over native imidazole, enabling its use as an isotopically labeled internal standard (SIL-IS) in LC-MS/MS workflows . This mass shift is critical for differentiating the standard from the target analyte in the mass spectrometer. As a deuterated analog, it also exhibits near-identical extraction recovery and ionization efficiency to imidazole, a key advantage over alternative, structurally dissimilar internal standards (e.g., midazolam-d4) that can introduce matrix effects and quantification bias [1].
| Evidence Dimension | Mass Spectrometric Quantification |
|---|---|
| Target Compound Data | +4 Da (Monoisotopic Mass: 72.0626 Da) |
| Comparator Or Baseline | Native Imidazole: 68.08 Da; Midazolam-d4: different chemical structure, non-co-eluting |
| Quantified Difference | Mass difference of +4 Da from analyte; comparable recovery and ionization to analyte |
| Conditions | Electrospray Ionization (ESI) LC-MS/MS |
Why This Matters
This allows for accurate and precise quantification of imidazole in complex biological matrices by compensating for sample preparation and instrumental variability.
- [1] Express Pharma. (2022). Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. View Source
